molecular formula C22H27N3O B11452665 2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11452665
M. Wt: 349.5 g/mol
InChI Key: MFQYKKPLFPHEMD-UHFFFAOYSA-N
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Description

2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine and phenyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It may have potential as a therapeutic agent due to its pharmacological properties.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-(3,5-dimethylpiperidin-1-yl)-4-phenylquinazolin-5(6H)-one
  • 2-(3,5-dimethylpiperidin-1-yl)-6-phenylquinazolin-5(6H)-one

Uniqueness

What sets 2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a unique candidate for various applications in research and industry.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H27N3O/c1-14-4-6-17(7-5-14)18-9-20-19(21(26)10-18)11-23-22(24-20)25-12-15(2)8-16(3)13-25/h4-7,11,15-16,18H,8-10,12-13H2,1-3H3

InChI Key

MFQYKKPLFPHEMD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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